N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide
Overview
Description
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are known for their ability to form stable complexes with transition metal ions, making them significant in various fields such as bioinorganic chemistry and pharmacology . This compound, in particular, is derived from the condensation of pyridine-2-carbohydrazide with 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between pyridine-2-carbohydrazide and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. This reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro-oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. This chelation can inhibit enzyme activity by blocking the active sites or altering the enzyme’s conformation . The compound’s antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]pyridine-2-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups on the aromatic ring, which can enhance its ability to form hydrogen bonds and increase its solubility in polar solvents. Additionally, the nitro group provides a site for further chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]pyridine-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-23-12-7-9(6-11(13(12)19)18(21)22)8-16-17-14(20)10-4-2-3-5-15-10/h2-8,19H,1H3,(H,17,20)/b16-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGAFINPGTQEW-LZYBPNLTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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